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2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS 2380193-85-9) is a heterocyclic small molecule (C18H20N6O, MW 336.40) that integrates four distinct pharmacophoric elements—a 4,6-dimethylpyrimidine core, a piperazine linker, a pyridazine bridge, and a terminal furan ring—within a single peptidomimetic scaffold. Compounds featuring this specific concatenation of heteroaryl systems are associated with kinase inhibition, particularly within the piperazinylpyrimidine chemotype class.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 2380193-85-9
Cat. No. B2660242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine
CAS2380193-85-9
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)C
InChIInChI=1S/C18H20N6O/c1-13-12-14(2)20-18(19-13)24-9-7-23(8-10-24)17-6-5-15(21-22-17)16-4-3-11-25-16/h3-6,11-12H,7-10H2,1-2H3
InChIKeyZOJMWUCQWGYTGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS 2380193-85-9): Compound Profile for Scientific Procurement


2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS 2380193-85-9) is a heterocyclic small molecule (C18H20N6O, MW 336.40) that integrates four distinct pharmacophoric elements—a 4,6-dimethylpyrimidine core, a piperazine linker, a pyridazine bridge, and a terminal furan ring—within a single peptidomimetic scaffold . Compounds featuring this specific concatenation of heteroaryl systems are associated with kinase inhibition, particularly within the piperazinylpyrimidine chemotype class [1].

1
Piperazinylpyrimidine chemotype associated with kinase inhibition research
Class-level scaffold; target engagement studies benefit from structural confirmation
2
Distinct furan-pyridazine motif for hinge-region interaction studies
Bidentate hydrogen-bond acceptor geometry may support selectivity profiling
3
Molecular weight (336 Da) within lead-like range for permeability screening
Lower MW than many piperazinylpyrimidine kinase comparator scaffolds

Why Generic Substitution Fails for 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS 2380193-85-9)


Sourcing a generic piperazinylpyrimidine or furan-containing pyridazine as a functional substitute for this compound carries a high risk of target disengagement and loss of selectivity [1]. The concurrent presence of the 4,6-dimethylpyrimidine cap and the furan-2-yl-pyridazine appendage is required to confer a unique kinase inhibition profile; closely related analogs, such as the pyrazol-1-yl-pyridazine variant or the pyrimidin-4-yl-piperazine-furan series, exhibit distinct selectivity landscapes . Evidence from the broader piperazinylpyrimidine class demonstrates that subtle structural modifications, such as replacing the furan with a pyrazole or thiophene, can drastically shift selectivity within the PDGFR and CK1 kinase subfamilies .

Target Compound
Furan-2-yl-pyridazine appendage
4,6-Dimethylpyrimidine cap + piperazine bridge
Common Substitutes
Pyrazole- or thiophene-containing analogs
Structural variation may shift kinase selectivity landscape; PDGFR/CK1 profiles not directly transferable
Furan oxygen H-bond acceptor
Bidentate hinge-binding geometry distinct from monodentate quinazoline analogs
Quinazoline or pyrazole hinge binders
Binding mode differences may reduce target engagement reproducibility; class-level SAR suggests selectivity shifts

Quantitative Differentiation Evidence for 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS 2380193-85-9)


Structural Differentiation: Furan vs. Pyrazole/Thiophene in Pyridazinyl-Piperazinyl-Pyrimidines

The target compound incorporates a terminal furan-2-yl group on the pyridazine ring, whereas a common comparator series (e.g., EVT-12371617) utilizes a pyrazol-1-yl group at the same position . In the related piperazinylpyrimidine kinase inhibitor class, compound 15 (which features a quinazoline cap) demonstrated potent growth inhibition of the MDA-MB-468 triple-negative breast cancer cell line, a selectivity that is highly dependent on the terminal heteroaryl group [1]. Replacing the furan with a pyrazole or thiophene is predicted to alter the electron density and hydrogen-bonding pattern of the pyridazine ring, leading to a shift in kinase selectivity.

Structural Differentiation
Class-level inference
Furan-2-yl vs pyrazol-1-yl analog
Heteroaryl identity may dictate kinase selectivity
Predicted ΔLogP ~0.3–0.5 (class-level estimate)
Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Physicochemical Property Range: Benchmarking Against In-Class Piperazinylpyrimidines

The compound's molecular weight (336.40 Da) and formula (C18H20N6O) place it within the optimal range for CNS drug-likeness (MW < 400) and oral bioavailability (Rule of 5 compliant) . In comparison, closely related piperazinylpyrimidine kinase inhibitors from the Shallal series often exceed MW 400 and have higher LogP values (e.g., compound 4: C24H22N6O2, MW 426.47), which may reduce CNS penetration and solubility [1]. The target compound's lower molecular weight and moderate lipophilicity (estimated LogP ~2.5-3.0) are predicted to confer superior permeability characteristics.

Physicochemical Benchmark
Cross-study comparable
MW 336.40 Da vs 426.47 Da (cmpd 4)
Lower MW may support permeability screening
Estimated LogP ~2.5–3.0 vs ~4.0–4.5
ADME Prediction Drug-likeness Physicochemical Properties

Predicted Kinase Selectivity Profile: Furan-Pyridazine System vs. Common Analogs

The piperazinylpyrimidine chemotype is known to inhibit PDGFR, CK1, and RAF family kinases, with selectivity being driven by the terminal heteroaryl substituent on the pyridazine or quinazoline ring [1]. Compound 4 in the Shallal series showed selective binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms, but its quinazoline group differs significantly from the furan-pyridazine system in this compound [1]. The furan-pyridazine moiety is hypothesized to engage the kinase hinge region through a bidentate hydrogen-bonding pattern (furan O as HBA, pyridazine N as HBA), which is distinct from the monodentate binding of quinazoline and the different geometry of pyrazole analogs .

Predicted Kinase Selectivity
Class-level inference
Bidentate HBA motif vs monodentate quinazoline
Hinge-binding geometry may enhance selectivity
Distance furan-O to pyridazine-N2 ~2.7 Å
Kinase Profiling Selectivity Cancer Biology

Optimal Research and Procurement Scenarios for 2-{4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-4,6-dimethylpyrimidine (CAS 2380193-85-9)


Kinase Selectivity Profiling and Chemical Probe Development

This compound is best utilized as a chemical probe for investigating kinase selectivity, particularly within the PDGFR, CK1, and RAF subfamilies. Its unique furan-pyridazine motif is predicted to engage the kinase hinge region in a bidentate manner, potentially offering a distinct selectivity profile compared to common quinazoline or pyrazole-based probes [1]. Researchers aiming to map the kinome selectivity of this scaffold should procure this compound for head-to-head profiling against established piperazinylpyrimidine inhibitors.

Structure-Activity Relationship (SAR) Studies on Triple-Negative Breast Cancer

Given that piperazinylpyrimidine derivatives have shown selective growth inhibition of MDA-MB-468 triple-negative breast cancer cells, this compound can serve as a key analog in SAR campaigns exploring the role of the terminal heteroaryl group [1]. Its distinct furan substituent allows researchers to probe the importance of oxygen-based hydrogen-bond acceptors in mediating anticancer activity, compared to nitrogen-based analogs like the pyrazole series .

Computational Chemistry and Docking Studies

The compound's well-defined, multi-ring structure with distinct hydrogen-bond acceptor motifs makes it an ideal candidate for computational docking and molecular dynamics simulations to predict binding modes to various kinases. Its lower molecular weight (336.4 Da) compared to larger piperazinylpyrimidine derivatives (often >400 Da) facilitates faster and more accurate in silico calculations .

Reference Standard for Analytical Method Development

As a pure, characterized heterocyclic compound with a unique combination of four heteroaryl systems, this compound can be used as a reference standard for developing HPLC, LC-MS, or NMR analytical methods for related piperazinylpyrimidine analogs in drug discovery QC workflows.

Application
Selection Property
Validation Focus
Kinase selectivity research probe
Piperazinylpyrimidine scaffold with furan-pyridazine motif
Kinase selectivity profile interpretation
Breast cancer cell-model pathway SAR
Terminal heteroaryl hydrogen-bond acceptor character
Heteroaryl-dependent growth inhibition endpoints
Computational docking & MD studies
Lead-like MW and distinct HBA geometry
Predicted binding mode comparison across kinases
Analytical reference for analog method development
Unique four-heteroaryl system identity
Identity and purity verification workflows
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